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molecular formula C6H4F2N2O2 B171755 2,5-Difluoro-4-nitroaniline CAS No. 1542-36-5

2,5-Difluoro-4-nitroaniline

Cat. No. B171755
M. Wt: 174.1 g/mol
InChI Key: IBGGCVMFSJQOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05108486

Procedure details

A mixture of 6.0 g (0.034 mole) of 2,5-difluoro-4-nitroaniline, 6.5 g (0.064 mole) of acetic anhydride, and approximately 0.1 g (0.0008 mole) of dimethylaminopyridine in 300 ml of methylene chloride was stirred and heated at reflux for two hours. The reaction mixture was allowed to cool and stir at room temperature for approximately 18 hours. The solvent was removed from the mixture by distillation under reduced pressure, leaving a residue. To this residue was added 32.5 g (0.318 mole) of acetic anhydride and several drops of concentrated sulfuric acid. This mixture was stirred at room temperature for approximately 18 hours. Approximately 300 ml of water was added to the mixture causing a vigorous exotherm and a solid to form. This solid was collected by filtration. The filter cake was washed with water and was dried under reduced pressure to yield 6.5 g of N-(2,5-difluoro-4-nitrophenyl)acetamide. The nmr spectrum was consistent with the proposed structure.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([F:12])=[CH:5][C:3]=1[NH2:4].[C:13](OC(=O)C)(=[O:15])[CH3:14].O>C(Cl)Cl.S(=O)(=O)(O)O.CN(C1C=CC=CN=1)C>[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([F:12])=[CH:5][C:3]=1[NH:4][C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)[N+](=O)[O-])F
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C)C1=NC=CC=C1
Step Two
Name
Quantity
32.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stir at room temperature for approximately 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the mixture by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for approximately 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
a solid to form
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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